molecular formula C9H7ClN2O B3049581 6-chloro-1H-indole-2-carboxamide CAS No. 21109-13-7

6-chloro-1H-indole-2-carboxamide

Cat. No. B3049581
CAS RN: 21109-13-7
M. Wt: 194.62 g/mol
InChI Key: QZXYHJSHKQOYMG-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The numbering order of the indole molecule is presented in Fig. 1 .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-chloro-1H-indole-2-carboxamide, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . The presence of the indole nucleus in these compounds allows them to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .

Anticancer Activity

Indole derivatives have been tested for their antiproliferative activity against different human cancer cell lines . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . The unique inhibitory properties of these compounds, due to the presence of the carboxamide moiety at positions 2 and 3, make them strong enzyme inhibitors .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . These compounds have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

Neuroprotective Effects

A specific derivative of 6-chloro-1H-indole-2-carboxamide has been found to have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This compound has been involved in the regulation of glucose metabolism and can control cell apoptosis .

Mechanism of Action

Target of Action

The primary target of 6-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. This process is particularly important in the brain, where glucose is the primary energy source .

Mode of Action

6-chloro-1H-indole-2-carboxamide interacts with its target, PYGB, by inhibiting its activity . The presence of the carboxamide moiety in indole derivatives, such as 6-chloro-1H-indole-2-carboxamide, allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Biochemical Pathways

The inhibition of PYGB by 6-chloro-1H-indole-2-carboxamide affects the glycogenolysis pathway. This results in a decrease in the breakdown of glycogen into glucose, thereby affecting the energy metabolism in brain cells .

Pharmacokinetics

It is noted that the compound has high blood-brain barrier permeability , which suggests that it can readily enter the brain to exert its effects.

Result of Action

The inhibition of PYGB by 6-chloro-1H-indole-2-carboxamide leads to a reduction in the level of ATP in brain cells after ischemia, an improvement in cellular energy metabolism, a downregulation of the degree of extracellular acidification, and an improvement in metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .

Action Environment

The action of 6-chloro-1H-indole-2-carboxamide is influenced by the hypoxic-ischemic environment in the brain. In a study, it was found that the compound could alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose, and post-ischemic ROS level .

Safety and Hazards

The safety information for 6-Chloro-1H-indole-2-carboxamide includes hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

properties

IUPAC Name

6-chloro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXYHJSHKQOYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406445
Record name 6-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-indole-2-carboxamide

CAS RN

21109-13-7
Record name 6-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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